Fa-Gly-Oh
Overview
Description
Fa-Gly-Oh , also known as FA-Phe-Gly-Gly-OH , is a peptide compound. Its chemical structure includes the amino acids phenylalanine (Phe), glycine (Gly), and two glycine residues (Gly-Gly) linked to an acetyl group (OH). The peptide sequence is trans-N-(2-furfurylideneacetyl)glycine .
Molecular Structure Analysis
The molecular formula of Fa-Gly-Oh is C9H9NO4 , with a molecular weight of 195.17 g/mol . Its structure consists of a furfurylideneacetyl group attached to the glycine backbone.
Scientific Research Applications
Biomedical Applications
Fa-Gly-Oh: has shown potential in the development of peptide-based hydrogels (PHGs) , which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used for drug delivery systems and diagnostic tools for imaging, offering a physiologically relevant environment for in vitro experiments.
Tissue Engineering
In tissue engineering, Fa-Gly-Oh derivatives are utilized to create self-supporting hydrogels that can act as scaffolds for bioprinting applications . These hydrogels support cell adhesion, survival, and duplication, making them potential materials for tissue regeneration and repair.
Drug Delivery
Fa-Gly-Oh: is instrumental in the design of nanoarchitectural materials for targeted drug delivery. It is particularly effective in cardiovascular, anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic applications, where controlled release and high bioactivity are crucial .
Diagnostic Imaging
In the realm of diagnostic imaging, Fa-Gly-Oh -based fluorescent carbon nanostructures are being explored for targeted imaging of cancer cells. These structures enable differentiation between normal and cancer cells, which is vital for early diagnosis and treatment .
Biotechnology
The biotechnological applications of Fa-Gly-Oh include its role in the production of cold-adapted proteases from psychrophiles and psychrotrophs. These enzymes have significant industrial potential due to their high catalytic capacity at low temperatures and stability in alkaline conditions .
Electrocatalysis
Fa-Gly-Oh: plays a role in electrocatalysis, particularly in the context of deep eutectic solvents. It contributes to the synthesis of high-value products with minimal environmental footprint, aligning with sustainable energy solutions .
Biomass Refinery
In biomass refineries, Fa-Gly-Oh is involved in the electrocatalytic conversion of biomass-derived glycerol to formic acid, a green hydrogen carrier. This process is part of a sustainable electro-refinery that emphasizes the use of renewable resources .
Additional Applications
Further research is exploring the use of Fa-Gly-Oh in other fields such as nanotechnology, where it may contribute to the development of nanozymes with enzyme-mimetic activities for various biomedical applications .
Mechanism of Action
Target of Action
“Fa-Gly-Oh” is a complex compound that involves the interaction of fluorenylmethyloxycarbonyl (Fmoc) and glycine . The primary target of “Fa-Gly-Oh” is the amine group, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction plays a crucial role in the formation of a protecting group for amines, which is a fundamental step in peptide synthesis .
Mode of Action
The interaction of “Fa-Gly-Oh” with its targets involves the formation of a base-labile protecting group used in organic synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by “Fa-Gly-Oh” primarily involve the synthesis of very long-chain fatty acids (VLCFAs) . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . This process affects various physiological, behavioral, and ecological processes within the organism .
Pharmacokinetics
The pharmacokinetics of “Fa-Gly-Oh”, like any other compound, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action . The ADME properties of “Fa-Gly-Oh” would have a major impact on its bioavailability .
Result of Action
The molecular and cellular effects of “Fa-Gly-Oh” action are primarily seen in its role as a protecting group for amines in peptide synthesis . It also has a significant impact on the synthesis of VLCFAs . Moreover, it has been suggested that “Fa-Gly-Oh” could have neuroprotective effects against oxidative stress-mediated neurodegeneration .
Action Environment
The action, efficacy, and stability of “Fa-Gly-Oh” can be influenced by various environmental factors. For instance, the compound’s volatility with medium vapor pressure values is significantly influenced by environmental and application factors . Additionally, the soil characteristics such as the water content and composition of different soils can affect the environmental fate and bioavailability of "Fa-Gly-Oh" .
Safety and Hazards
properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSWKBQMAOKAX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29243-71-8 | |
Record name | 3-(2-Furylacryloyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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